3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid is a synthetic organic compound with the molecular formula C13H25NO4 and a molecular weight of 259.35 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Result of Action
The molecular and cellular effects of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid typically involves the protection of an amino group using a tert-butoxycarbonyl (Boc) group. The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the Target Compound: The protected amino acid is then subjected to further reactions to introduce the desired substituents and form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- **(Tert-butoxycarbonyl) L-His (Trt)-Aib-OH
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid is unique due to its specific structure, which provides distinct reactivity and stability. The presence of the Boc-protected amino group allows for selective reactions and deprotection under mild conditions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,2,4-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-8(2)9(13(6,7)10(15)16)14-11(17)18-12(3,4)5/h8-9H,1-7H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXATCFVTUFRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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